molecular formula C21H14ClF3N4O2 B2595726 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 946323-41-7

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2595726
CAS No.: 946323-41-7
M. Wt: 446.81
InChI Key: ATNQLTUEKWTSGU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a methoxyimidazo[1,2-b]pyridazinyl moiety, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Chlorination: The chlorophenyl group is typically introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Benzamide: The final step involves coupling the chlorinated intermediate with a trifluoromethylbenzamide derivative under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzaldehyde, while nucleophilic substitution of the chlorophenyl group could produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit activity against certain diseases or conditions, prompting studies into its pharmacological properties, toxicity, and efficacy.

Industry

In industrial applications, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide: Lacks the imidazo[1,2-b]pyridazinyl moiety.

    N-(2-chloro-5-(imidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide: Lacks the methoxy group.

    N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide: Lacks the trifluoromethyl group.

Uniqueness

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its structural features, including the trifluoromethyl group, methoxyimidazo[1,2-b]pyridazinyl moiety, and chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological mechanisms, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound belongs to the imidazo[1,2-b]pyridazine family and features several notable functional groups:

  • Chloro substituent : Enhances lipophilicity and may influence binding affinity.
  • Methoxy group : Potentially increases solubility and modifies electronic properties.
  • Trifluoromethyl group : Known to enhance metabolic stability and bioactivity.

The molecular formula is C21H17ClN4O2C_{21}H_{17}ClN_{4}O_{2} with a molecular weight of 392.8 g/mol .

This compound exhibits its biological activity through interactions with specific molecular targets. These interactions can modulate various cellular processes related to disease progression, particularly in cancer and infectious diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or microbial resistance.
  • Receptor Modulation : It can interact with receptors that play critical roles in signaling pathways associated with cancer proliferation.

Pharmacological Properties

Research has indicated that this compound displays a range of pharmacological activities:

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi. Preliminary studies suggest it may possess significant activity against pathogens like Mycobacterium tuberculosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antitumor Studies :
    • A series of derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Notably, compounds exhibiting similar structural motifs showed IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis .
    • Docking studies indicated favorable interactions with target proteins involved in cancer progression.
  • Antimicrobial Evaluation :
    • The compound was screened against a panel of bacterial strains, showing promising inhibitory effects comparable to established antibiotics .
    • Further investigations into the mechanism revealed that it disrupts bacterial cell wall synthesis.

Comparative Analysis

To better understand the unique features of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure SimilaritiesUnique FeaturesBiological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamideImidazo[1,2-b]pyridazine coreDifferent substitution patternModerate anticancer activity
4-Chloro-5-(dimethylamino)-pyridazinoneShares pyridazine structureVarying functional groupsAntimicrobial properties
5-(4-Methoxyphenyl)-substituted derivativesSimilar phenyl ring substitutionsVariations in additional substituentsDiverse biological activities

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4O2/c1-31-19-9-8-18-26-17(11-29(18)28-19)12-6-7-15(22)16(10-12)27-20(30)13-4-2-3-5-14(13)21(23,24)25/h2-11H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNQLTUEKWTSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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